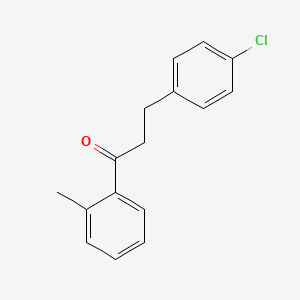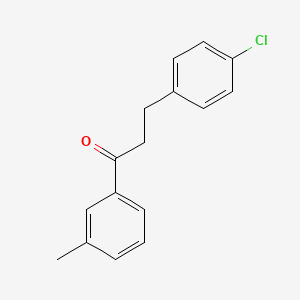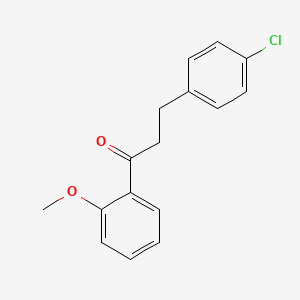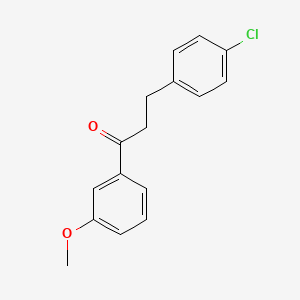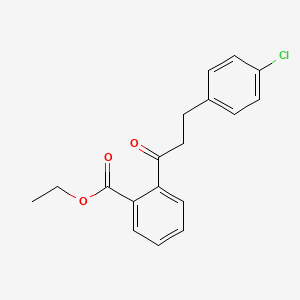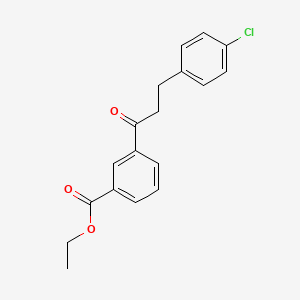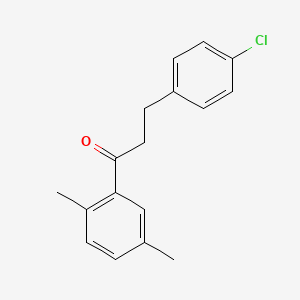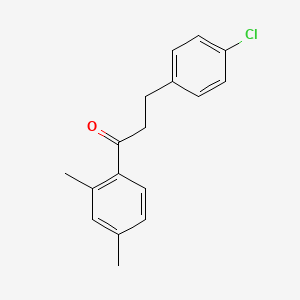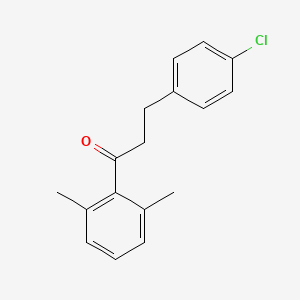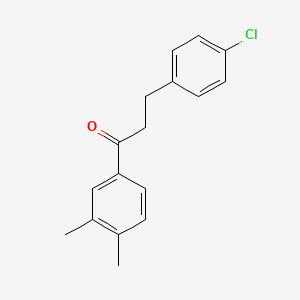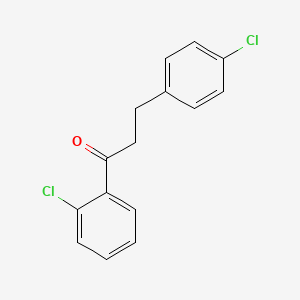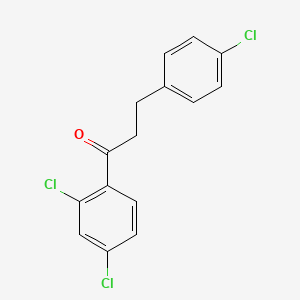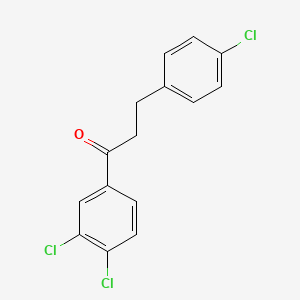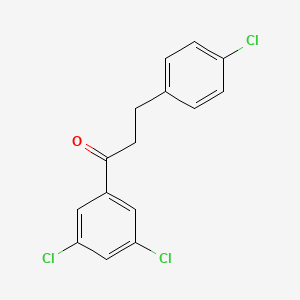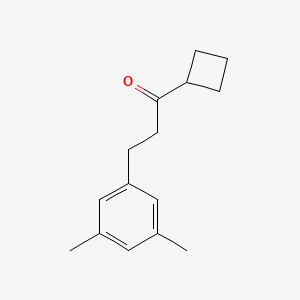
Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone
Overview
Description
Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone, also known as CB-DMK, is a chemical compound with a variety of uses in the scientific research field. It is a colorless, flammable liquid with a pungent odor, and is used as a precursor for the synthesis of various organic compounds. CB-DMK is a versatile compound that can be used in a variety of laboratory experiments, and has a wide range of applications in scientific research.
Scientific Research Applications
Oxidation Processes and Catalytic Applications
The oxidation of cyclohexane, a process related to cyclobutane derivatives, is crucial for producing industrial chemicals like cyclohexanol and cyclohexanone, used in nylon production. Research by Abutaleb and Ali (2021) highlights advancements in catalytic materials for cyclohexane oxidation, revealing the significance of metal and metal oxide catalysts for achieving high selectivity and conversion rates in ketone-alcohol (KA) oil production (Abutaleb & Ali, 2021).
Energy Storage and Electroplating
Tsuda, Stafford, and Hussey (2017) review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage applications. This research underscores the potential of utilizing cyclobutyl and similar ketone compounds in developing novel materials and processes for energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Synthetic Methodologies and Chemical Transformations
Blom, Gallego, and Driess (2014) discuss N-heterocyclic silylene (NHSi) complexes in catalysis, highlighting their role in novel catalytic transformations, including ketone hydrosilylation. This research indicates the broader utility of cyclobutyl ketones in catalysis and organic synthesis, presenting a foundation for exploring new catalytic processes (Blom, Gallego, & Driess, 2014).
Sustainable Fuel Development
Muldoon and Harvey (2020) focus on bio-based cycloalkanes for sustainable jet fuels, emphasizing the conversion of biomass to cycloalkanes for fuel with enhanced properties. This research is pertinent to the exploration of cyclobutyl ketones in renewable energy, showcasing the potential of such compounds in formulating high-performance, sustainable fuels (Muldoon & Harvey, 2020).
Reductive Amination and Organic Synthesis
Irrgang and Kempe (2020) explore the reductive amination of ketones, an essential synthesis pathway for producing amines. This study provides insights into the use of cyclobutyl ketones in pharmaceutical and agrochemical manufacturing, highlighting the importance of ketone compounds in diverse chemical synthesis applications (Irrgang & Kempe, 2020).
Properties
IUPAC Name |
1-cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)6-7-15(16)14-4-3-5-14/h8-10,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIAOZRCRNNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644925 | |
| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-28-7 | |
| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


